1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity

1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine (CAS 1275394-33-6) is a synthetic organic compound with the molecular formula C11H24N2 and a molecular weight of 184.32. It belongs to the piperidine class of amines and is characterized by an N-isobutyl substituted piperidine ring bearing a 4-ethan-1-amine moiety.

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
Cat. No. B12087114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(CC1)C(C)N
InChIInChI=1S/C11H24N2/c1-9(2)8-13-6-4-11(5-7-13)10(3)12/h9-11H,4-8,12H2,1-3H3
InChIKeyLFQCKYKBGYTNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine: A C11H24N2 Piperidine Scaffold for CNS-Targeted Research and Procurement


1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine (CAS 1275394-33-6) is a synthetic organic compound with the molecular formula C11H24N2 and a molecular weight of 184.32 . It belongs to the piperidine class of amines and is characterized by an N-isobutyl substituted piperidine ring bearing a 4-ethan-1-amine moiety. This structure is a key intermediate in medicinal chemistry, particularly for developing novel ligands targeting central nervous system (CNS) receptors, including sigma receptors . Its bifunctional nature—a tertiary amine in the piperidine ring and a primary amine on the side chain—makes it a versatile building block for synthesizing more complex pharmacologically active molecules .

CNS-penetrant ligand design scaffold Predicted higher lipophilicity for blood-brain barrier research
Dual-amine diversification building block Tertiary ring amine and primary side-chain amine for orthogonal synthesis
Piperidine SAR and receptor pharmacology studies Distinct amine vector and molecular weight vs. close structural analogs

The Criticality of Selecting 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine over Close Structural Analogs in Receptor Pharmacology


The pharmacological profile of piperidine-based ethanamines is exquisitely sensitive to minor structural modifications. Substituting 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine with a close analog like 1-isobutylpiperidin-4-amine (CAS 42450-36-2) or 2-(piperidin-4-yl)ethanamine (CAS 76025-62-2) is not a scientifically sound practice. While all share a piperidine core, differences in N-substitution and the position of the amine group drastically alter key molecular properties such as lipophilicity (cLogP), basicity (pKa), and the spatial orientation of the amine, which directly impacts target binding affinity, selectivity, and overall pharmacokinetic behavior . These subtle changes can shift a molecule's primary target from sigma receptors to histamine receptors or monoamine transporters, invalidating comparative experimental data and leading to incorrect conclusions in structure-activity relationship (SAR) studies .

Target Scaffold
1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine (C11H24N2). The N-isobutyl and ethylamine motif provides a specific lipophilicity, basicity, and amine vector profile.
Close Analog Risk
Analogs like 1-isobutylpiperidin-4-amine or 2-(piperidin-4-yl)ethanamine differ in substitution position, amine count, or chain length. Receptor binding and BBB permeability may shift significantly.
May shift target engagement and assay interpretation
Property Mismatch
Substituting with a more polar or monofunctional analog can alter cLogP by >1.5 units and remove a synthetic handle, limiting CNS applicability and library diversification.
Procurement Context
For sigma receptor or CNS SAR studies, only the target scaffold provides the intended N-isobutyl-4-ethanamine geometry. Structural mimics may lead to histaminergic or monoamine transporter off-targets.

Quantitative Evidence Guide for 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine in Research Selection


Enhanced Lipophilicity for CNS Penetration: LogP Comparison with 2-(Piperidin-4-yl)ethanamine

The compound's 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine structure confers higher lipophilicity compared to the unsubstituted 2-(piperidin-4-yl)ethanamine, a key determinant of passive blood-brain barrier (BBB) permeability . While experimental logP for the target compound is not reported, a predicted cLogP of 1.5572 is significantly greater than the predicted cLogP of 0.03 for 2-(piperidin-4-yl)ethanamine . This difference is a direct consequence of the N-isobutyl group in the target compound.

Lipophilicity for CNS Penetration
Class-level inference
Target cLogP: 1.5572 vs. 0.03
In silico prediction; >1.5 log unit higher than 2-(piperidin-4-yl)ethanamine
Supports BBB permeability potential for CNS research
CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity

Molecular Weight and H-Bond Donor Profile Differentiates from 1-(1-Isobutylpiperidin-4-yl)methanamine

The target compound possesses a distinct molecular weight (MW) and hydrogen bond donor (HBD) profile compared to its close structural relative, 1-(1-isobutylpiperidin-4-yl)methanamine. 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine has a MW of 184.32 and one primary amine HBD, whereas the comparator has a MW of 170.30 and also one primary amine HBD but with a different spatial presentation . Although the HBD count is the same, the different carbon chain length alters the amine's vector and basicity (pKa), which can influence its interaction with biological targets and its salt-forming properties.

MW and HBD Profile Differentiation
Cross-study comparable
MW: 184.32 vs. 170.30 (Δ14.02 Da), HBD: 1
Compared to 1-(1-isobutylpiperidin-4-yl)methanamine; vendor catalog data
Supports SAR exploration of amine vector and basicity
Medicinal Chemistry SAR Ligand Optimization

Bifunctional Amine Scaffold for Diversification vs. Monofunctional 1-Isobutylpiperidin-4-amine

1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine features two distinct amine functional groups: a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain. This bifunctionality provides orthogonal synthetic handles for sequential diversification, a key advantage over simpler analogs like 1-isobutylpiperidin-4-amine (CAS 42450-36-2), which lacks the pendant primary amine . The presence of the primary amine allows for a wider range of synthetic transformations, such as amide coupling, reductive amination, and sulfonylation, without affecting the piperidine nitrogen.

Bifunctional vs. Monofunctional Amine
Class-level inference
2 reactive amines vs. 1
Tertiary piperidine amine + primary side-chain amine; compared to 1-isobutylpiperidin-4-amine
Enables orthogonal diversification for compound library synthesis
Synthetic Chemistry Building Blocks Chemical Diversification

Strategic Research Applications for 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine


Core Scaffold for CNS-Penetrant Ligand Design

The compound's predicted higher lipophilicity compared to 2-(piperidin-4-yl)ethanamine makes it a preferred starting point for designing small-molecule CNS drug candidates. It is particularly relevant for research into sigma receptor ligands, where balanced lipophilicity is critical for target engagement and brain penetration . Researchers can use it to build a focused library of compounds with a high potential for crossing the blood-brain barrier.

Dual-Function Building Block for Focused Library Synthesis

Owing to its bifunctional amine structure (tertiary ring amine and primary side-chain amine), this compound serves as an advanced intermediate for generating diverse chemical matter. It allows for orthogonal protection/deprotection strategies and sequential functionalization, enabling the synthesis of complex molecules that would be difficult or impossible to access from monofunctional piperidine analogs . This is ideal for hit-to-lead and lead optimization stages in medicinal chemistry.

Probing Structure-Activity Relationships (SAR) in Piperidine-Based Therapeutics

With a molecular weight and amine vector distinct from analogs like 1-(1-isobutylpiperidin-4-yl)methanamine, this compound provides a specific data point for understanding SAR. Its use in parallel synthesis with its comparators allows research teams to map out the precise impact of side-chain length on biological activity, selectivity, and physicochemical properties, leading to more rational drug design [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Ligand Design
Predicted lipophilicity and scaffold geometry
BBB permeability assay and sigma receptor target engagement
Focused Library Synthesis
Bifunctional amine reactivity (tertiary + primary)
Orthogonal protection/deprotection and sequential diversification
Piperidine SAR Exploration
Distinct amine vector and molecular weight
Side-chain length impact on selectivity and physicochemical properties

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